molecular formula C13H10N2O4 B093512 2-Anilino-5-nitrobenzoic acid CAS No. 16927-50-7

2-Anilino-5-nitrobenzoic acid

Cat. No.: B093512
CAS No.: 16927-50-7
M. Wt: 258.23 g/mol
InChI Key: DOTLBHVBCHNOAA-UHFFFAOYSA-N
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Description

2-Anilino-5-nitrobenzoic acid is a synthetic compound belonging to the class of nitrobenzoic acids. It is characterized by the presence of an aniline group and a nitro group attached to a benzoic acid core.

Mechanism of Action

Target of Action

It’s known that nitrobenzoic acid derivatives are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .

Mode of Action

The mode of action of 2-Anilino-5-nitrobenzoic acid is likely related to its participation in organic synthesis reactions. In Suzuki-Miyaura cross-coupling reactions, the compound may act as a reagent, contributing to the formation of new carbon-carbon bonds . The nitro group in the compound could potentially be reduced to an amine, producing anthranilic acid .

Biochemical Pathways

In the context of organic synthesis, the compound could be involved in various transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations .

Result of Action

The result of the action of this compound is primarily seen in the context of organic synthesis. It contributes to the formation of new carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions . The reduction of the nitro group in the compound could potentially produce anthranilic acid .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These factors could include the presence of other reagents, the temperature, and the pH of the reaction environment. For instance, in Suzuki-Miyaura cross-coupling reactions, the reaction conditions are exceptionally mild and functional group tolerant .

Biochemical Analysis

Biochemical Properties

It is known that nitrobenzoic acid derivatives, like 2-Anilino-5-nitrobenzoic acid, consist of a carboxylic acid group and a nitro group These groups can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity

Cellular Effects

Nitro compounds are known to have significant effects on various types of cells and cellular processes They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Nitro compounds, like this compound, can undergo various reactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilino-5-nitrobenzoic acid typically involves the nitration of benzoic acid followed by the introduction of an aniline group. One common method includes the nitration of methyl benzoate using a mixture of nitric and sulfuric acids, followed by hydrolysis to yield the nitrobenzoic acid. The nitrobenzoic acid is then reacted with aniline under appropriate conditions to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: 2-Anilino-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Reduction: The major product is 2-Anilino-5-aminobenzoic acid.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed

Scientific Research Applications

2-Anilino-5-nitrobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

  • 2-Amino-5-nitrobenzoic acid
  • 2-Chloro-5-nitrobenzoic acid
  • 2-Fluoro-5-nitrobenzoic acid

Comparison: 2-Anilino-5-nitrobenzoic acid is unique due to the presence of both an aniline and a nitro group on the benzoic acid core This combination imparts distinct chemical and biological properties compared to similar compoundsSimilarly, halogenated derivatives like 2-Chloro-5-nitrobenzoic acid and 2-Fluoro-5-nitrobenzoic acid exhibit different chemical behaviors due to the presence of halogen atoms .

Properties

IUPAC Name

2-anilino-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-13(17)11-8-10(15(18)19)6-7-12(11)14-9-4-2-1-3-5-9/h1-8,14H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTLBHVBCHNOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282569
Record name 2-Anilino-5-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16927-50-7
Record name 5-Nitro-2-phenylaminobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16927-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 184730
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC184730
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Record name 2-Anilino-5-nitrobenzoic acid
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Record name 5-NITRO-N-PHENYLANTHRANILIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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